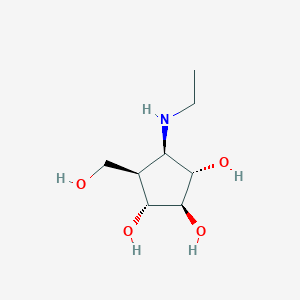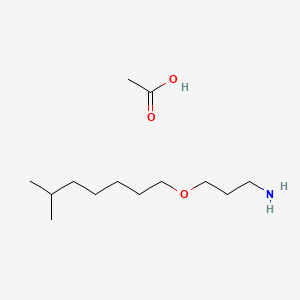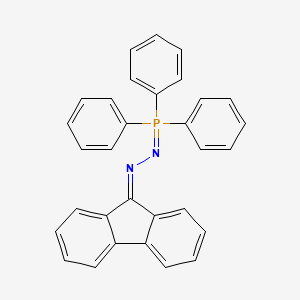
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, also known as 9H-Fluoren-9-yl(triphenyl)phosphorane, is an organophosphorus compound with the molecular formula C31H25P. This compound is characterized by the presence of a phosphorane group bonded to a fluorenylidenehydrazono moiety and three phenyl groups. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with fluorenone hydrazone under specific conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane group to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, involves its ability to form stable intermediates and transition states during chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl compounds, leading to the formation of alkenes through the Wittig reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar reactions.
Fluorenylidenehydrazone: A related compound with similar structural features.
Phosphorane derivatives: Other phosphorane compounds with different substituents.
Uniqueness
Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, is unique due to its specific combination of fluorenylidenehydrazono and triphenylphosphine moieties. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and research applications.
Eigenschaften
CAS-Nummer |
751-35-9 |
|---|---|
Molekularformel |
C31H23N2P |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-[(triphenyl-λ5-phosphanylidene)amino]fluoren-9-imine |
InChI |
InChI=1S/C31H23N2P/c1-4-14-24(15-5-1)34(25-16-6-2-7-17-25,26-18-8-3-9-19-26)33-32-31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H |
InChI-Schlüssel |
FERIXKJPTSBLSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=NN=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

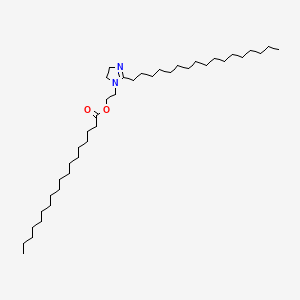
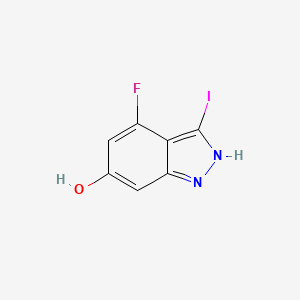




![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

